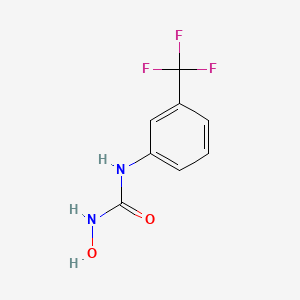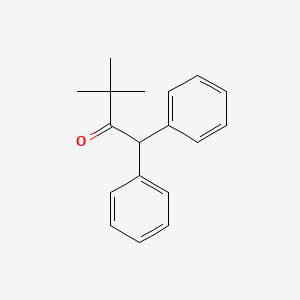
3,3-Dimethyl-1,1-diphenylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1,1-diphenylbutan-2-one is an organic compound with the molecular formula C18H20O It is a ketone characterized by the presence of two phenyl groups and a dimethyl group attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,1-diphenylbutan-2-one typically involves the reaction of benzene with 3,3-dimethylbutan-2-one under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
C6H6+C6H5COC(CH3)2CH3AlCl3C6H5COC(CH3)2C6H5
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1,1-diphenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving halogens (e.g., bromine) and catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 3,3-dimethyl-1,1-diphenylbutanol.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3,3-Dimethyl-1,1-diphenylbutan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1,1-diphenylbutan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1-phenylbutan-2-one: Similar structure but with only one phenyl group.
3,3-Dimethylbutan-2-one: Lacks the phenyl groups, making it less complex.
1,1-Diphenylbutan-2-one: Similar but without the dimethyl group.
Uniqueness
3,3-Dimethyl-1,1-diphenylbutan-2-one is unique due to the presence of both dimethyl and diphenyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
58343-20-7 |
|---|---|
Formule moléculaire |
C18H20O |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
3,3-dimethyl-1,1-diphenylbutan-2-one |
InChI |
InChI=1S/C18H20O/c1-18(2,3)17(19)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
Clé InChI |
HSIQEWKXIJALRF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





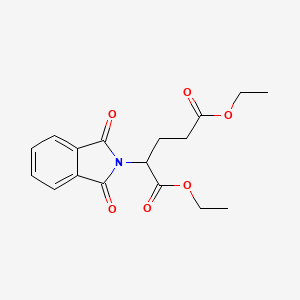


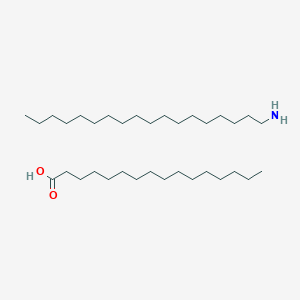

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11958615.png)
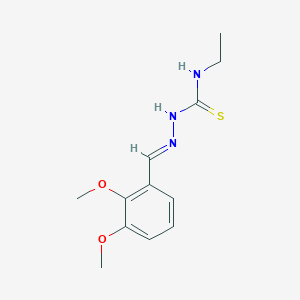
![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)
